molecular formula C17H14ClNO4 B4904371 4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid

4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid

Cat. No.: B4904371
M. Wt: 331.7 g/mol
InChI Key: FFIDRGOJCGRSLQ-UHFFFAOYSA-N
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Description

4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2-chloro-4-cyano-6-ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid include other substituted benzoic acids and phenoxybenzoic acids. These compounds share structural similarities but may differ in their specific substituents and resulting properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous .

Properties

IUPAC Name

4-[(2-chloro-4-cyano-6-ethoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-2-22-15-8-12(9-19)7-14(18)16(15)23-10-11-3-5-13(6-4-11)17(20)21/h3-8H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDRGOJCGRSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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